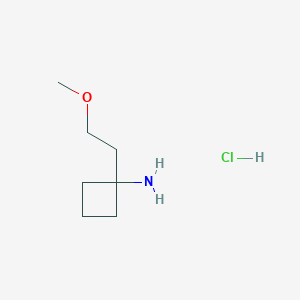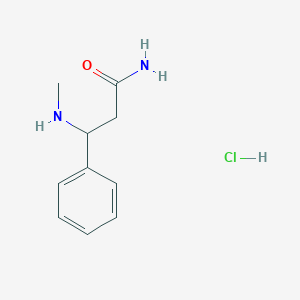
(4S)-4-(Dimethylamino)-L-proline dihydrochloride
Vue d'ensemble
Description
“(4S)-4-(Dimethylamino)-L-proline dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2N2O2 and a molecular weight of 231.12 g/mol . It is not considered a hazardous compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H/t5-,6-;;/m0../s1 . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 231.12 g/mol .Applications De Recherche Scientifique
Conformational Studies and Molecular Interactions
- Conformational Preferences : Quantum mechanical calculations reveal that incorporating an amino or dimethylamino group into the pyrrolidine ring of proline affects its conformational properties. The studies highlight how these modifications influence the stability and conformational preferences of proline-containing peptides, suggesting potential applications in peptide design and function analysis (Flores-Ortega et al., 2008).
Catalytic Applications
- Enantioselective Reactions : Research demonstrates the role of (4S)-4-(Dimethylamino)-L-proline in catalyzing enantioselective reactions, such as the Morita–Baylis–Hillman reaction. This showcases its utility in asymmetric synthesis, contributing to the development of enantiomerically pure compounds with potential pharmaceutical applications (Hongying Tang et al., 2007).
Synthesis of Complex Molecules
- Organocatalysis and Molecule Construction : The compound has been utilized in the synthesis of complex molecules, acting as an organocatalyst in reactions for constructing diverse synthetic structures. This includes the formation of densely functionalized 4H-chromenes, indicating its versatility in organic synthesis (Minghao Li et al., 2012).
Advanced Functional Materials
- Fluorescent Sensing : Studies have explored the application of proline derivatives in the development of fluorescent sensors for selective detection of ions in solution. This research area opens up possibilities for using (4S)-4-(Dimethylamino)-L-proline dihydrochloride in creating sensitive and selective sensors for environmental or biological monitoring (Carsten Reyheller & S. Kubik, 2007).
Biomedical Research
- Antitumor Agents : The compound has been implicated in the synthesis of models related to antitumor antibiotics, highlighting its potential in the development of new chemotherapeutic agents. This area of research underscores the importance of this compound in medicinal chemistry and drug discovery (Jianbiao Peng & D. Clive, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H/t5-,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNGWXJSRQYBCM-USPAICOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1C[C@H](NC1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)
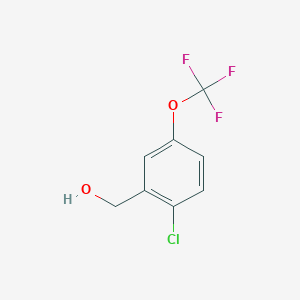
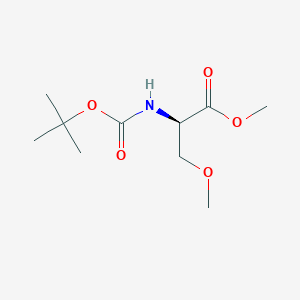

![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)

![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)
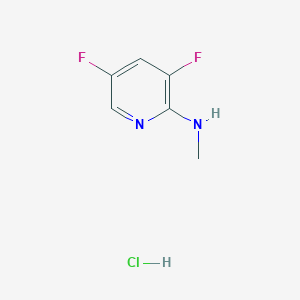
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)
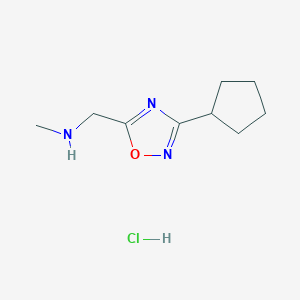
![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)
